molecular formula C15H11BrN2 B11925975 1-(4-bromophenyl)-5-phenyl-1H-pyrazole CAS No. 299162-81-5

1-(4-bromophenyl)-5-phenyl-1H-pyrazole

Katalognummer: B11925975
CAS-Nummer: 299162-81-5
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: SZBAMIUHSDLVMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a bromine atom on the phenyl ring at position 4 and a phenyl group at position 5 makes this compound unique

Vorbereitungsmethoden

The synthesis of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-bromophenylhydrazine with benzoylacetone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the phenyl groups play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-bromophenyl)-5-phenyl-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. For example:

    1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-5-phenyl-1H-pyrazole: Contains a methyl group instead of bromine.

    1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole: Has a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

299162-81-5

Molekularformel

C15H11BrN2

Molekulargewicht

299.16 g/mol

IUPAC-Name

1-(4-bromophenyl)-5-phenylpyrazole

InChI

InChI=1S/C15H11BrN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H

InChI-Schlüssel

SZBAMIUHSDLVMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.